Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate is a complex organic compound known for its unique structure and properties. It is primarily used in scientific research for its ability to label sulfhydryls in proteins and other biomolecules. This compound is notable for its reversible disulfide bonds, which can be easily removed using reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate involves multiple steps, starting with the preparation of the pyrazolo[1,2-a]pyrazole core. This core is then functionalized with various substituents to achieve the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications in research and development .
Chemical Reactions Analysis
Types of Reactions
Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reducing agents like DTT or TCEP can break the disulfide bonds, reverting the compound to its original state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate is widely used in scientific research for its ability to label sulfhydryls in proteins and other biomolecules. This property makes it valuable in:
Chemistry: Used in the study of thiol-containing compounds and their interactions.
Biology: Employed in labeling and tracking proteins and peptides in various biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fluorescent labels and other analytical tools.
Mechanism of Action
The compound exerts its effects through the formation of reversible disulfide bonds with sulfhydryl groups in proteins and other biomolecules. This reversible bonding allows for the temporary labeling of these molecules, which can be removed using reducing agents. The molecular targets include thiol groups in proteins, peptides, and other biomolecules, and the pathways involved are primarily related to thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Similar Compounds
Maleimides: These compounds also label sulfhydryls but form irreversible thioether bonds.
Iodoacetamides: Similar to maleimides, they form irreversible bonds with thiols.
Bimane Derivatives: These compounds are used for similar applications but may have different fluorescence properties.
Uniqueness
Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate is unique due to its reversible disulfide bonds, which allow for temporary labeling and easy removal. This property makes it particularly useful in applications where reversible labeling is desired .
Properties
CAS No. |
852178-18-8 |
---|---|
Molecular Formula |
C12H14N3NaO6S2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
sodium;1,2,6-trimethyl-3,5-dioxo-7-[[(2-sulfonatosulfanylacetyl)amino]methyl]pyrazolo[1,2-a]pyrazole |
InChI |
InChI=1S/C12H15N3O6S2.Na/c1-6-8(3)14-9(7(2)12(18)15(14)11(6)17)4-13-10(16)5-22-23(19,20)21;/h4-5H2,1-3H3,(H,13,16)(H,19,20,21);/q;+1/p-1 |
InChI Key |
CFJHROSVZGHNCG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CNC(=O)CSS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.